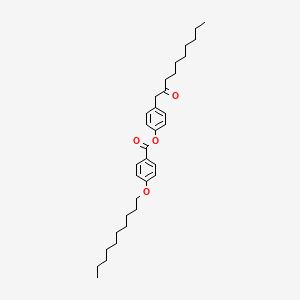![molecular formula C17H13NO2S2 B12558312 4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol CAS No. 143231-99-6](/img/structure/B12558312.png)
4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol is a complex organic compound characterized by the presence of both phenol and pyridine rings, connected through sulfur atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant to various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol groups can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Known for its antiproliferative activity and potential use in cancer therapy.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: A class of compounds with diverse biological activities.
Uniqueness
4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
143231-99-6 |
|---|---|
Formule moléculaire |
C17H13NO2S2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
4-[6-(4-hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol |
InChI |
InChI=1S/C17H13NO2S2/c19-12-4-8-14(9-5-12)21-16-2-1-3-17(18-16)22-15-10-6-13(20)7-11-15/h1-11,19-20H |
Clé InChI |
ISXLZXXPHRDXLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)SC2=CC=C(C=C2)O)SC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)
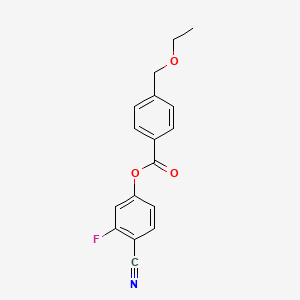
![(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran](/img/structure/B12558247.png)

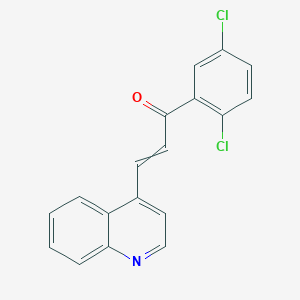
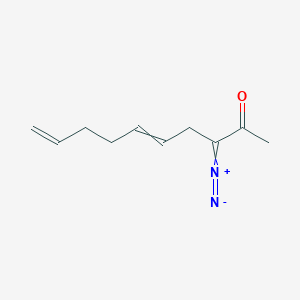
![Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide](/img/structure/B12558272.png)

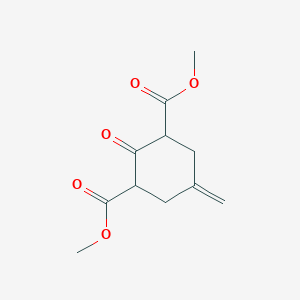
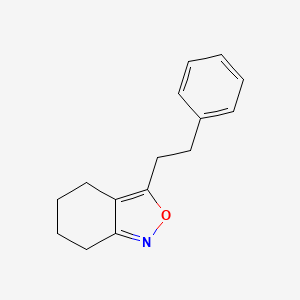
![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
